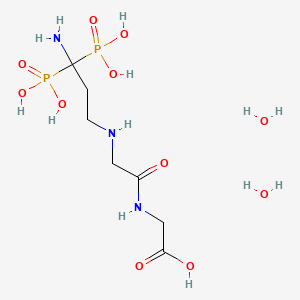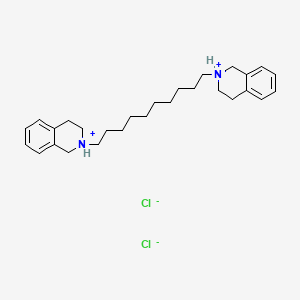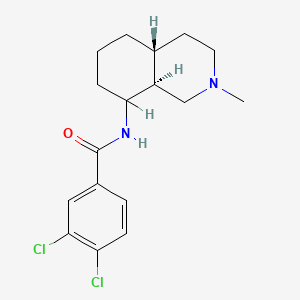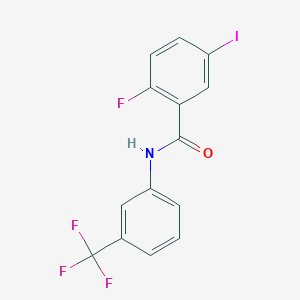
2-fluoro-5-iodo-N-(3-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-iodo-N-(3-(trifluoromethyl)phenyl)benzamide is an organic compound that features a benzamide core substituted with fluorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-iodo-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Halogenation: Introduction of fluorine and iodine atoms into the benzene ring through electrophilic aromatic substitution.
Amidation: Formation of the benzamide structure by reacting the halogenated benzene derivative with an amine.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-iodo-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-fluoro-5-iodo-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-fluoro-5-iodo-N-(3-(trifluoromethyl)phenyl)benzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(trifluoromethyl)benzamide
- 2-fluoro-5-(trifluoromethyl)aniline
- 2-fluoro-3-nitro-N-(4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl)benzamide
Uniqueness
2-fluoro-5-iodo-N-(3-(trifluoromethyl)phenyl)benzamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H8F4INO |
|---|---|
Molecular Weight |
409.12 g/mol |
IUPAC Name |
2-fluoro-5-iodo-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8F4INO/c15-12-5-4-9(19)7-11(12)13(21)20-10-3-1-2-8(6-10)14(16,17)18/h1-7H,(H,20,21) |
InChI Key |
YNOHXFGDGCCFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


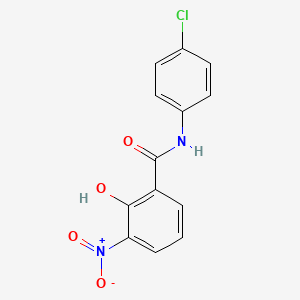
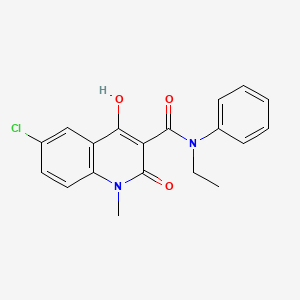
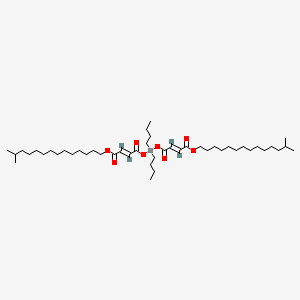


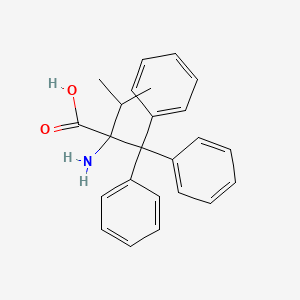

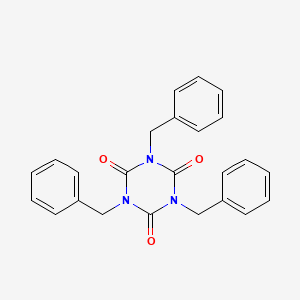
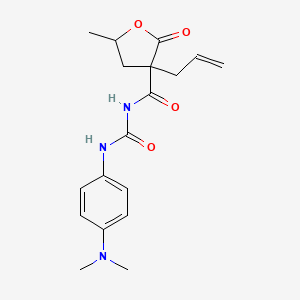
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
